Iodopropynyl butylcarbamate

Cosmetics Preservation Minimum Inhibitory Concentration Antifungal Efficacy

Formulators facing preservative failure or seeking paraben reduction can switch to IPBC, a halogenated unsaturated carbamate with proven broad-spectrum efficacy. Its electrophilic iodo-propynyl group targets microbial sulfhydryl enzymes, enabling preservation at much lower use levels than methylparaben. - Delivers fungal MICs orders of magnitude lower than methylparaben (e.g., ≤0.01% vs. ≤0.3% for skin bacteria), reducing total preservative load. - Thermally stable at 40-60°C, with defined first-order degradation only above 70°C-predictable behavior for process design. - Active across pH 4-10; low water solubility (0.168 g/L) and high logP (2.81) make it ideal for dry-film protection in paints and wood treatments.

Molecular Formula C8H12INO2
Molecular Weight 281.09 g/mol
CAS No. 85045-09-6
Cat. No. B7802712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodopropynyl butylcarbamate
CAS85045-09-6
Molecular FormulaC8H12INO2
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESCCCCNC(=O)OCC#CI
InChIInChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)
InChIKeyWYVVKGNFXHOCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 156 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





IPBC Technical Baseline


Iodopropynyl butylcarbamate (IPBC; CAS 85045-09-6, also referenced as 55406-53-6), a halogenated unsaturated carbamate, functions as a broad-spectrum fungicide widely employed in personal care products, paints, coatings, and wood preservation [1][2]. It is characterized by its specific activity against fungi, yeasts, and algae, with a mechanism of action attributed to the electrophilic iodo propynyl group, which reacts with nucleophilic sites, such as sulfhydryl groups in microbial enzymes, disrupting cellular function [2]. Its physicochemical profile includes low water solubility (approximately 0.1-0.168 g/L at 20°C) and a logP of 2.81, which informs its application in various matrices [3].

Antimicrobial Broad-spectrum fungicide active against fungi, yeasts, and algae for personal care and industrial matrices.
Physicochemical Low water solubility and high logP support film and non-aqueous preservation applications.
Mechanism Electrophilic iodo propynyl group reacts with nucleophilic sites, informing preservative mechanism and spectrum.

IPBC Substitution Limitations


Substituting IPBC with other common preservatives like parabens, isothiazolinones (e.g., MIT, BIT), or phenoxyethanol is not a straightforward one-to-one replacement due to quantifiable differences in potency, spectrum of activity, and stability profiles [1][2][3]. For instance, while IPBC and methylisothiazolinone (MTI) both demonstrate potent antibacterial activity (MICs ≤0.01% against skin-resident bacteria), IPBC's Minimum Inhibitory Concentration (MIC) values for fungi can be orders of magnitude lower than those of methylparaben, enabling effective preservation at significantly reduced use concentrations [1][2]. Furthermore, IPBC exhibits distinct thermal stability behavior; it remains stable at 40-60°C but degrades with first-order kinetics at temperatures ≥70°C, a characteristic that must inform process design, unlike more thermally labile or stable alternatives [3][4]. Simply switching to an in-class compound without accounting for these specific quantitative differentials can lead to formulation failure, regulatory non-compliance, or suboptimal cost-performance.

Antifungal potency may differ substantially; reported MICs can be orders of magnitude lower than parabens or phenoxyethanol, requiring formulation re-optimization.
Thermal stability profile is specific; degradation may initiate at elevated temperatures, unlike some alternatives with broader thermal tolerance.
Broad pH stability range (4–10) may not be matched by isothiazolinones under alkaline conditions, limiting direct substitution in high-pH matrices.

IPBC Performance Comparison


Antifungal Potency Against Parabens

In a direct head-to-head comparison of preservatives for cosmetic applications, IPBC demonstrates significantly lower Minimum Inhibitory Concentration (MIC) values against a range of fungi and yeast compared to parabens, enabling effective preservation at much lower inclusion rates. This quantitative advantage allows formulators to reduce the overall preservative load in a finished product [1][2].

Antifungal Potency vs. Parabens
Head-to-head
IPBC: MIC ≤0.01%; use level 50–200 ppm Methylparaben: MIC ≤0.3%; use level ≥3000 ppm Reported MIC reduction by >10×
Supports lower use concentration preservation in cosmetic formulations.
In vitro broth dilution; preservative challenge tests.
Cosmetics Preservation Minimum Inhibitory Concentration Antifungal Efficacy

Wood Antifungal Efficacy vs. Propiconazole

In a comparative study evaluating wood preservatives for radiata pine, IPBC demonstrated superior antifungal performance against both white-rot and brown-rot fungi compared to the industry standard propiconazole. This was quantified by lower mass loss in decay tests, indicating better long-term protection of the wood substrate [1].

Wood Decay Protection vs. Propiconazole
Head-to-head
IPBC: mass loss 0.9–5.6% at 0.22–0.45 kg/m³ Propiconazole: higher mass loss; IPBC reported lowest among tested strobilurins Lower mass loss in decay tests
Supports wood preservative selection for reduced fungal degradation.
Radiata pine sapwood; white-rot and brown-rot fungi.
Wood Preservation Antifungal Efficacy Mass Loss

Thermal Stability Profile

IPBC exhibits a well-characterized thermal degradation profile, with significant decomposition initiating at 70°C. This knowledge is critical for manufacturing processes involving heating, such as paint or plastic compounding, where the thermal stability of the biocide is paramount. This data allows for a direct comparison with alternative biocides that may have different, sometimes less predictable, thermal stability windows [1][2].

Thermal Degradation Profile
Class-level
Stable at 60°C up to 144 h; degradation onset reported at 70°C; first-order kinetics.
Defines process operating window for manufacturing involving heat.
Isothermal heating tests; HPLC monitoring.
Thermal Stability Degradation Kinetics Process Design

Algicidal Efficacy and Cell Safety

In a direct in vitro comparison against the antifungal drug amphotericin B (AMB), IPBC demonstrated a different potency and safety profile against Prototheca algae. While AMB was more potent (lower MIC), IPBC exhibited a more favorable ratio between its algicidal concentration and its MIC, and importantly, showed no significant cytotoxicity to mammalian cells at effective concentrations, a key differentiator [1].

Algicidal Activity vs. Amphotericin B
Head-to-head
IPBC: MIC₉₀ 8 mg/L; MAC/MIC ratio 2×; cell viability >88% at 8 mg/L Amphotericin B: MIC₉₀ 1 mg/L; MAC/MIC ratio 8× Lower potency but higher algicidal-to-cytotoxic ratio
Supports selectivity context in mammalian cell models.
Prototheca isolates; bovine mammary epithelial cells.
Algicidal Activity Cytotoxicity Veterinary Antimicrobial

Broad-Spectrum Cosmetic Efficacy

A comparative study of five common cosmetic preservatives on resident skin bacteria revealed that IPBC, along with methylisothiazolinone (MTI), belongs to the most potent class tested, with MICs at least 30-fold lower than the weakest alternative, phenoxyethanol [1].

Antibacterial Potency vs. Common Preservatives
Head-to-head
IPBC: MIC ≤0.01% against skin-resident bacteria Phenoxyethanol: MIC ≤1%; Methylparaben: ≤0.3% Reported >30-fold lower MIC than phenoxyethanol
Supports broad-spectrum antibacterial context at low concentrations.
Facial resident bacteria panel; broth dilution.
Cosmetic Preservatives Antibacterial Activity MIC Comparison

pH Stability Profile

IPBC maintains stability across a wide pH range of approximately 4 to 10, which is broader and more alkaline-tolerant than some common alternative biocides like certain isothiazolinones, which can be sensitive to pH fluctuations and elevated temperatures. This characteristic simplifies formulation in diverse product matrices [1][2].

pH Stability Range
Class-level
Stable in pH 4–10; broader alkaline tolerance than many isothiazolinones.
Supports formulation versatility across pH conditions.
Vendor technical data.
Formulation Stability pH Compatibility Preservative Selection

IPBC Application Scenarios


High-Performance Wood Preservation

IPBC is a compelling choice for wood preservation formulations, particularly for treating radiata pine and other softwoods, where its superior efficacy against white-rot and brown-rot fungi directly translates to lower mass loss compared to established alternatives like propiconazole [1]. This application leverages the compound's specific antifungal potency and documented performance in wood block decay tests, offering a quantifiable advantage in extending the service life of treated wood products [1].

Cosmetic and Personal Care Formulation

In the cosmetics industry, IPBC is a strategic selection for formulators seeking to replace or reduce the use of parabens and other less potent preservatives. Its significantly lower MIC values (e.g., ≤0.01% for many skin bacteria) compared to methylparaben (≤0.3%) allow for effective preservation at lower concentrations, reducing the overall preservative load and addressing consumer demand for 'milder' products without compromising safety or antimicrobial protection [2][3].

Paints, Coatings, and Adhesives

IPBC is a preferred fungicide for water-based paints, coatings, and adhesives, where its defined thermal stability (degradation onset at 70°C) and broad pH stability (4–10) provide a reliable performance envelope during manufacturing and end-use [4][5]. The compound's low water solubility and high logP (2.81) also make it well-suited for protecting dry films against fungal and algal growth [6]. Its compatibility with other biocides, as demonstrated in synergistic blends with isothiazolinones or DMDM hydantoin, allows for customized, broad-spectrum protection against both bacteria and fungi [7][8].

Metalworking Fluids Preservation

IPBC's efficacy against fungi and yeast, coupled with its stability in alkaline pH ranges (up to 10), makes it a valuable component in preserving metalworking fluids and cutting oils, which are often susceptible to fungal contamination [5]. Its low mammalian toxicity profile (acute oral LD50 in rats: 1580 mg/kg) and low use concentrations (typically 50-200 ppm) further support its application in industrial settings where worker exposure may occur [9].

Application
Selection Property
Validation Focus
Wood preservation
Antifungal performance in decay tests
Mass loss reduction relative to reference biocides
Cosmetic preservation
Low-use-level efficacy
MIC against skin-resident bacteria and fungi
Film and in-can preservation
Thermal and pH stability
Stability in alkaline and heated processes; dry-film protection
Metalworking fluid preservation
Alkaline-stable fungicidal activity
Compatibility with high-pH fluids; low use concentration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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